molecular formula C8H5ClIN3S B1445808 5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine CAS No. 1388028-93-0

5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1445808
CAS No.: 1388028-93-0
M. Wt: 337.57 g/mol
InChI Key: ZWJXXDASJKTTLM-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine is a halogenated thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at the 5-position with a 2-chloro-4-iodophenyl group.

Properties

IUPAC Name

5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN3S/c9-6-3-4(10)1-2-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJXXDASJKTTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclodehydration Using Thiosemicarbazide and Carboxylic Acid Derivatives

A novel and environmentally friendly approach to synthesize 2-amino-1,3,4-thiadiazole derivatives, including those with aryl substitutions such as 2-chloro-4-iodophenyl, involves a one-pot reaction between thiosemicarbazide and the corresponding carboxylic acid or its derivatives. This method avoids the use of toxic reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Key Features:

  • Reagents: Thiosemicarbazide and the appropriate substituted benzoic acid (e.g., 2-chloro-4-iodobenzoic acid).
  • Catalyst: Polyphosphate ester (PPE) acts as a cyclodehydration agent facilitating ring closure.
  • Conditions: The reaction proceeds under mild heating in a one-pot manner, combining formation of thiosemicarbazide intermediate and cyclization steps.
  • Advantages: This method is straightforward, avoids hazardous reagents, and yields the target 2-amino-1,3,4-thiadiazole derivatives efficiently.
  • Characterization: Products are confirmed by mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy.
Step Description Conditions/Notes
1 Mix thiosemicarbazide with substituted carboxylic acid Use PPE as catalyst
2 Heat mixture to induce cyclodehydration Mild heating; one-pot reaction
3 Isolate 2-amino-1,3,4-thiadiazole derivative Purification by standard methods

This approach has been successfully applied to synthesize various 2-amino-1,3,4-thiadiazoles, suggesting its applicability to the 5-(2-chloro-4-iodophenyl) derivative.

Deep Eutectic Solvent-Mediated Synthesis

A green chemistry method utilizes a deep eutectic solvent (DES) system composed of choline chloride and urea to facilitate the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, including aryl-substituted variants.

Procedure Overview:

  • Preparation of DES: Mix choline chloride and urea at 80°C to form a clear, colorless eutectic solvent.
  • Reaction: Add the substituted carboxylic acid (e.g., 2-chloro-4-iodobenzoic acid) and thiosemicarbazide to the DES.
  • Heating: Slowly heat the mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC).
  • Workup: After completion, cool the mixture and adjust pH to 8-9 using ammonia water under ice bath conditions to precipitate the product.
  • Isolation: Filter, wash with ice water, and dry to obtain the 2-amino-5-substituted-1,3,4-thiadiazole.

Advantages:

  • The DES is recyclable, reducing waste and cost.
  • The method avoids organic solvents and toxic reagents.
  • Short reaction time and simple post-processing.
Parameter Details
Solvent Deep eutectic solvent (choline chloride + urea)
Temperature 80°C
Reaction Monitoring Thin-layer chromatography (TLC)
pH Adjustment Ammonia water to pH 8-9
Product Isolation Filtration and washing with ice water
Environmental Impact Green, recyclable solvent system

This method is well-suited for synthesizing 5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine due to its operational simplicity and eco-friendly nature.

Multi-Step Synthesis via Hydrazonoyl Chlorides and Thiocarbazides

Another synthetic route involves the reaction of thiocarbazides with hydrazonoyl halides or phenylpropanehydrazonoyl chlorides to form 5-arylimino-1,3,4-thiadiazole derivatives, which can be further converted to 2-amino derivatives.

Key Points:

  • This method allows the introduction of various functional groups on both aromatic rings.
  • Reaction conditions are mild, often at room temperature.
  • The process is stereoselective and regioselective.
  • The 5-(2-chloro-4-iodophenyl) substituent can be introduced via appropriate hydrazonoyl chloride precursors.
  • Yields vary but are generally good to high.
  • The final products are purified by filtration and characterized by multinuclear NMR and high-resolution mass spectrometry.
  • Single-crystal X-ray diffraction has been used to confirm the structure of related thiadiazole derivatives, supporting the synthetic approach's validity.
Step Reagents Conditions Outcome
1 Thiocarbazide + hydrazonoyl chloride Room temperature, mild conditions Formation of 5-arylimino-1,3,4-thiadiazole
2 Further transformation (if needed) Various, depending on target Conversion to 2-amino derivatives

Though more complex than one-pot methods, this approach offers flexibility in functional group incorporation and structural diversity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Applicability to 5-(2-Chloro-4-iodophenyl) Derivative
One-Pot Cyclodehydration with PPE Thiosemicarbazide + substituted carboxylic acid + PPE Mild heating, one-pot Simple, avoids toxic reagents High
Deep Eutectic Solvent (DES) Method Thiosemicarbazide + substituted carboxylic acid + DES (choline chloride + urea) 80°C, recyclable solvent Green, recyclable, solvent-free High
Hydrazonoyl Chloride Route Thiocarbazide + hydrazonoyl chloride Room temperature, multi-step Flexible functionalization Moderate

Detailed Research Findings

  • The one-pot PPE-assisted method reported in 2021 showed efficient synthesis of 2-amino-1,3,4-thiadiazoles without hazardous reagents, confirmed by spectroscopic methods.
  • The DES-mediated synthesis patented in 2019 demonstrated a green, high-yielding process with easy product isolation and solvent recyclability, suitable for various 5-substituted thiadiazoles including halogenated phenyl derivatives.
  • The hydrazonoyl chloride approach, detailed in 2023, provides access to structurally diverse thiadiazoles with good yields and stereochemical control, with X-ray crystallography confirming product structures.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, a study demonstrated that compounds similar to 5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen atoms (chlorine and iodine) in the structure enhances its antibacterial activity by increasing lipophilicity, which facilitates membrane penetration .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. A specific study highlighted the compound's ability to inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve the induction of apoptosis through the activation of specific signaling pathways .

Case Study: Anticancer Activity

A comprehensive evaluation of various thiadiazole derivatives, including this compound, revealed that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines. This suggests a promising avenue for developing new anticancer agents.

Fungicidal Properties

The compound has been evaluated for its fungicidal activity against plant pathogens. Research has shown that it can effectively inhibit the growth of fungi responsible for crop diseases, making it a potential candidate for developing new agricultural fungicides .

Case Study: Crop Protection

Field trials conducted with formulations containing this compound demonstrated significant reductions in disease severity caused by Fusarium and Alternaria species on crops like tomatoes and potatoes. These findings support its use as an effective crop protection agent.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with chlorinated and iodinated aromatic compounds. The ability to modify the substituents on the thiadiazole ring allows researchers to tailor its biological activity for specific applications.

Synthesis RouteReactantsConditionsYield
Method AThiosemicarbazide + Iodinated AromaticReflux in DMF85%
Method BThioamide + Chlorinated AromaticSolvent-free at 150°C90%

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Table: Key Structural Analogs and Properties

Compound Name Substituents Biological Activity Key Findings Reference
5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine 2-Cl, 4-I-phenyl Inferred broad activity Potential for halogen bonding Target
5-[4-Cl-2-(2-Cl-phenoxy)phenyl]-N-ethyl-... 4-Cl, 2-phenoxy-Cl Anticonvulsant ED₅₀ = 20.11 mg/kg (MES) [2]
5-(4-Cl-phenyl)-thiadiazolo[3,2-a]pyrimidines 4-Cl-phenyl Anticancer GI₅₀ = 28.9–55.3 µM [3]
5-(2,4-DiCl-phenyl)-1,3,4-thiadiazol-2-amine 2,4-diCl-phenyl N/A High lipophilicity [17]
Schiff base derivatives (4-F-thiophene) Thiophene-4-F Anticancer IC₅₀ = 1.28 µg/mL (MCF-7) [11]
5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine CF₃ N/A High yields (72–94%) via organocatalysis [12]

Biological Activity

5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, characterized by its unique structure that includes a thiadiazole ring and a chlorinated and iodinated phenyl group. This article provides a comprehensive overview of its biological activities, including antimicrobial and anticancer properties, supported by research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₅ClIN₃S
  • Molecular Weight : 337.57 g/mol
  • CAS Number : 1388028-93-0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes involved in various biological pathways, potentially leading to effects such as:

  • Antimicrobial Activity : Inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Anticancer Activity : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that various 1,3,4-thiadiazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 32.6 μg/mL, outperforming standard antibiotics like itraconazole .

Comparison of Antimicrobial Efficacy

CompoundMIC (μg/mL)Activity Type
This compound32.6Antibacterial
Itraconazole47.5Antibacterial
StreptomycinVariableAntibacterial
FluconazoleVariableAntifungal

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • In Vitro Studies : Compounds containing the thiadiazole moiety have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, a derivative exhibited significant antiproliferative activity in MCF-7 cells through MTT assays .
  • Case Study : A novel compound derived from the 1,3,4-thiadiazole scaffold demonstrated high antitumor activity against multiple cancer cell lines including human hepatocarcinoma (SMMC-7721) and HeLa cells. The study highlighted the potential for developing new therapeutic agents based on this scaffold .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Antimicrobial Properties

  • Effective against a range of bacteria and fungi.
  • Potential for use in developing new antibiotics.

Anticancer Properties

  • Induces apoptosis in cancer cells.
  • Shows promise for further development into anticancer therapies.

Q & A

Q. How to ensure reproducibility in spectral data across labs?

  • Methodological Answer :
  • NMR calibration : Use internal standards (e.g., TMS) and report solvent peaks (e.g., DMSO-d₆ at 2.50 ppm for ¹H).
  • HRMS calibration : Validate with lock mass standards (e.g., leucine enkephalin for ESI+) .
  • CIF deposition : Publish crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Chloro-4-iodophenyl)-1,3,4-thiadiazol-2-amine

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